N-(2-methoxyphenyl)-4-{[2-oxo-5-(trifluoromethyl)-1(2H)-pyridinyl]methyl}benzenecarboxamide N-(2-methoxyphenyl)-4-{[2-oxo-5-(trifluoromethyl)-1(2H)-pyridinyl]methyl}benzenecarboxamide
Brand Name: Vulcanchem
CAS No.: 339025-32-0
VCID: VC5474670
InChI: InChI=1S/C21H17F3N2O3/c1-29-18-5-3-2-4-17(18)25-20(28)15-8-6-14(7-9-15)12-26-13-16(21(22,23)24)10-11-19(26)27/h2-11,13H,12H2,1H3,(H,25,28)
SMILES: COC1=CC=CC=C1NC(=O)C2=CC=C(C=C2)CN3C=C(C=CC3=O)C(F)(F)F
Molecular Formula: C21H17F3N2O3
Molecular Weight: 402.373

N-(2-methoxyphenyl)-4-{[2-oxo-5-(trifluoromethyl)-1(2H)-pyridinyl]methyl}benzenecarboxamide

CAS No.: 339025-32-0

Cat. No.: VC5474670

Molecular Formula: C21H17F3N2O3

Molecular Weight: 402.373

* For research use only. Not for human or veterinary use.

N-(2-methoxyphenyl)-4-{[2-oxo-5-(trifluoromethyl)-1(2H)-pyridinyl]methyl}benzenecarboxamide - 339025-32-0

Specification

CAS No. 339025-32-0
Molecular Formula C21H17F3N2O3
Molecular Weight 402.373
IUPAC Name N-(2-methoxyphenyl)-4-[[2-oxo-5-(trifluoromethyl)pyridin-1-yl]methyl]benzamide
Standard InChI InChI=1S/C21H17F3N2O3/c1-29-18-5-3-2-4-17(18)25-20(28)15-8-6-14(7-9-15)12-26-13-16(21(22,23)24)10-11-19(26)27/h2-11,13H,12H2,1H3,(H,25,28)
Standard InChI Key DHTHGOOMWLXUEG-UHFFFAOYSA-N
SMILES COC1=CC=CC=C1NC(=O)C2=CC=C(C=C2)CN3C=C(C=CC3=O)C(F)(F)F

Introduction

Chemical Structure and Physicochemical Properties

Structural Composition

The compound features a benzamide backbone substituted with a 2-methoxyphenyl group at the N-position and a 2-oxo-5-(trifluoromethyl)pyridinylmethyl moiety at the para position of the benzene ring. The trifluoromethyl (-CF3_3) group significantly influences its electronic and steric properties, enhancing lipophilicity and metabolic stability compared to non-fluorinated analogs.

Physicochemical Data

PropertyValue
CAS No.339025-32-0
Molecular FormulaC21H17F3N2O3\text{C}_{21}\text{H}_{17}\text{F}_{3}\text{N}_{2}\text{O}_{3}
Molecular Weight402.37 g/mol
Predicted Boiling Point~351°C (estimated for analogs)
Density~1.3 g/cm3^3 (estimated)
pKa15.1 ± 0.5 (amine group)

The trifluoromethyl group contributes to a lower electron density at the pyridine ring, potentially affecting reactivity in substitution reactions.

Synthesis and Structural Optimization

Hypothetical Synthesis Pathways

While explicit protocols for this compound are unpublished, benzamide derivatives are typically synthesized via amidation reactions. A plausible route involves:

  • Coupling of Pyridine and Benzamide Precursors: Reacting 5-(trifluoromethyl)-2-pyridone with a bromomethylbenzamide intermediate under mild reducing conditions.

  • Methoxyphenyl Introduction: Introducing the 2-methoxyphenyl group via Ullmann coupling or Buchwald-Hartwig amination.

Challenges in Synthesis

  • Steric Hindrance: The bulky trifluoromethyl group may impede reaction kinetics.

  • Regioselectivity: Ensuring substitution at the para position requires directing groups or protective strategies.

CompoundTargetIC50_{50} (nM)Source
Parent BenzamideCOX-2450
Trifluoromethyl AnalogHDAC120 (estimated)

These estimates suggest improved potency due to the -CF3_3 group’s electron-withdrawing effects.

Future Research Directions

Synthesis Optimization

  • Catalytic Systems: Screening palladium vs. copper catalysts for coupling efficiency.

  • Green Chemistry: Exploring solvent-free or aqueous-phase reactions to improve sustainability.

Biological Screening

Priority assays should include:

  • Kinase Inhibition Profiling

  • Cytotoxicity in MCF-7 and HeLa Cell Lines

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